Product packaging for CID 87843617(Cat. No.:CAS No. 62758-13-8)

CID 87843617

Cat. No.: B041640
CAS No.: 62758-13-8
M. Wt: 252.18 g/mol
InChI Key: UYXSVQYIDVRWQT-UHFFFAOYSA-N
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Description

Resazurin sodium salt is a blue, non-fluorescent, and cell-permeable dye that serves as a critical redox indicator in cell-based assays. Its primary research value lies in its ability to quantitatively measure cell viability, proliferation, and cytotoxicity. The core mechanism of action involves the irreversible enzymatic reduction of resazurin by metabolically active cells to resorufin, a pink, highly fluorescent compound. This reduction is primarily mediated by mitochondrial reductases, making the rate of conversion a direct indicator of cellular metabolic activity. The signal can be measured fluorometrically (Ex/Em ~570/585 nm) or colorimetrically, providing a versatile and sensitive readout.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NNaO4 B041640 CID 87843617 CAS No. 62758-13-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62758-13-8

Molecular Formula

C12H7NNaO4

Molecular Weight

252.18 g/mol

IUPAC Name

sodium 10-oxido-7-oxophenoxazin-10-ium-3-olate

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;

InChI Key

UYXSVQYIDVRWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na]

Appearance

A crystalline solid

Other CAS No.

62758-13-8

physical_description

Dark green odorless powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt;  Sodium Resazurin; 

Origin of Product

United States

Core Mechanistic Principles of Resazurin Sodium Salt Reduction

Intracellular Reduction Pathways of Resazurin (B115843) Sodium Salt

Once administered to a cell culture, resazurin, a cell-permeable dye, is internalized by living cells. mdpi.comnih.govscbt.com The reduction of resazurin to resorufin (B1680543) is not confined to a single cellular compartment but occurs through various enzymatic activities within the cell. mdpi.compromega.com Evidence suggests that this transformation is carried out by enzymes located in the mitochondria, cytosol, and microsomes. mdpi.compromega.comresearchgate.net

Role of Cellular Oxidoreductases and Coenzymes (NADPH/NADH) in Resazurin Transformation

The enzymatic conversion of resazurin is critically dependent on the availability of reduced pyridine (B92270) nucleotide coenzymes, specifically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and nicotinamide adenine dinucleotide (NADH). wikipedia.orgbiotium.commdpi.com These coenzymes act as the primary electron donors for the reduction reaction. nih.govnih.gov

Cellular oxidoreductases, such as NADPH dehydrogenases or NADH dehydrogenases (often referred to as diaphorases), catalyze the transfer of electrons from NADPH or NADH to resazurin, resulting in its transformation to resorufin. wikipedia.orgbiotium.commdpi.com Therefore, the rate of resorufin production is directly proportional to the metabolic activity of the cell, which dictates the intracellular concentration and turnover of NADH and NADPH. nih.govresearchgate.net This system is so reliable that it can be used to quantify the levels of NADH, NADPH, or diaphorase activity itself. wikipedia.orgbiotium.com

Spectroscopic Characteristics of the Resazurin-Resorufin Redox System

The utility of resazurin as a viability indicator is grounded in the distinct spectroscopic properties of its oxidized (resazurin) and reduced (resorufin) forms. The conversion results in a clear shift in both color and fluorescence, which can be readily quantified. nih.gov

The reduction of resazurin to resorufin is accompanied by a significant and measurable change in the absorbance spectrum. Resazurin is blue in color and exhibits a primary absorbance maximum in the range of 599-602 nm. researchgate.netbioone.orgmdpi.comresearchgate.net As enzymatic reduction proceeds, the concentration of resazurin decreases, and the concentration of the pink-colored resorufin increases. Resorufin has its own distinct absorbance maximum, typically observed around 570-572 nm. mdpi.comresearchgate.netbioone.orgmdpi.com This shift allows the reaction to be monitored spectrophotometrically by measuring the decrease in absorbance at ~600 nm or the increase in absorbance at ~570 nm. nih.govabcam.com

Table 1: Absorbance Maxima of Resazurin and Resorufin

Compound Color Absorbance Maximum (λmax)
Resazurin Blue ~600 nm nih.govresearchgate.netresearchgate.net

Note: The exact maxima can vary slightly depending on pH and solvent conditions. researchgate.netbioone.org

The most significant spectroscopic change upon resazurin reduction is the generation of a highly fluorescent product. Resazurin itself is only weakly fluorescent. wikipedia.orgresearchgate.net In stark contrast, its reduced form, resorufin, is intensely fluorescent. wikipedia.orgmdpi.com

Resorufin exhibits a strong fluorescence emission with a maximum typically reported in the range of 584-590 nm. wikipedia.orgresearchgate.netaatbio.com The optimal excitation wavelength for resorufin generally falls between 560 nm and 571 nm. biotium.comaatbio.combiosynth.com This robust fluorescent signal, which is directly proportional to the number of viable cells, allows for highly sensitive detection using fluorometry. biotium.com The large separation between the excitation and emission wavelengths (Stokes shift) and the intensity of the signal make it an ideal system for high-throughput screening assays. caymanchem.com

Table 2: Fluorescence Properties of Resorufin

Property Wavelength Range
Excitation Maximum (λex) 560-571 nm biotium.comaatbio.combiosynth.comfluorofinder.com

Note: Reported values for excitation and emission maxima can vary slightly across different sources and experimental conditions. mdpi.comnih.gov

Research Applications of Resazurin Sodium Salt in Biological and Biomedical Systems

Assessment of Cellular Metabolic Activity

The core application of Resazurin (B115843) sodium salt lies in its ability to provide a quantitative measure of cellular health through the assessment of metabolic activity. thermofisher.com This is particularly crucial in various research areas, including drug discovery and cytotoxicity testing.

General Principles of Metabolic Activity Measurement via Resazurin

The fundamental principle of the Resazurin assay is the reduction of the blue, cell-permeable, and non-fluorescent Resazurin dye to the pink, highly fluorescent compound, Resorufin (B1680543). mdpi.com This conversion is mediated by oxidoreductase enzymes, such as diaphorases, within metabolically active cells. amegroups.cnresearchgate.net These enzymes utilize reduced cofactors like NADPH or NADH, which are central to cellular respiration and metabolic pathways. nih.govbiotium.com

The rate of Resorufin production is directly proportional to the number of viable, metabolically active cells. labbox.com The transformation can be quantified either by measuring the change in absorbance or, more sensitively, by detecting the fluorescence of Resorufin. nih.gov The fluorescence detection method offers a significant advantage due to its higher sensitivity and wider dynamic range compared to colorimetric measurements. nih.gov

The reduction reaction is generally confined to the cytoplasm of living cells. mdpi.com Because Resazurin is non-toxic to cells, it allows for continuous monitoring of cellular health and proliferation over time without lysing the cells, enabling further downstream analyses on the same cell population. thermofisher.comamegroups.cn

Quantitative Analysis of Mammalian Cell Metabolic Status

The Resazurin assay is widely employed for the quantitative analysis of the metabolic status of mammalian cells in culture. nih.gov By establishing a correlation between cell number and the fluorescent or colorimetric signal, researchers can accurately quantify the number of viable cells. mdpi.commdpi.com This is particularly useful in cytotoxicity and cell proliferation assays.

The assay's robustness is highlighted by its ability to produce reliable and reproducible results across various mammalian cell lines, including embryonic fibroblasts and different cancer cell lines. mdpi.combmglabtech.com The main parameters that influence the outcome of the assay and require optimization for each cell type are the concentration of Resazurin, the incubation time, and the initial cell seeding density. nih.govmdpi.com For instance, studies have shown that an optimal incubation time is crucial, as prolonged incubation can lead to the further reduction of Resorufin to a non-fluorescent product, potentially skewing results. mdpi.com

The assay's sensitivity allows for the detection of subtle changes in metabolic activity, making it a valuable tool for screening compounds that may have cytostatic or cytotoxic effects. nih.gov The quantitative nature of the assay allows for the generation of dose-response curves, which are essential in pharmacological and toxicological studies. bmglabtech.com

Investigation of Mitochondrial Metabolic Function

The reduction of Resazurin is closely linked to the mitochondrial respiratory chain, as this is a primary site of NADH and NADPH production. amegroups.cnresearchgate.net This makes the Resazurin assay a powerful tool for specifically investigating mitochondrial metabolic function. amegroups.cn It can be used to assess the activity of isolated mitochondria and to screen for drugs or compounds that modulate mitochondrial function. amegroups.cnnih.gov

Real-time Monitoring of Cellular Respiration Dynamics

A significant advantage of the Resazurin assay is its suitability for real-time monitoring of cellular respiration dynamics. nih.govbmglabtech.com Since the dye is non-toxic and the assay is non-lytic, it can be added directly to the cell culture medium, and measurements can be taken at multiple time points. thermofisher.comamegroups.cn This allows for kinetic studies of cellular responses to various stimuli, providing dynamic information about changes in metabolic activity. nih.gov

This real-time monitoring capability is particularly valuable in studies of cellular processes that occur over extended periods, such as cell proliferation or the long-term effects of drug exposure. thermofisher.com It has also been applied as a "smart tracer" in environmental studies to measure aerobic respiration in stream ecosystems, demonstrating its versatility beyond in vitro cell culture. oregonstate.edu The ability to monitor metabolic activity continuously provides a more comprehensive understanding of cellular physiology compared to endpoint assays. nih.gov

Cellular Viability and Proliferation Studies

Resazurin sodium salt is a cornerstone reagent for assessing cellular viability and proliferation, forming the basis of numerous assays used in fundamental research and drug discovery. chemimpex.com

Quantitative Assessment of Viable Cell Populations

The Resazurin assay provides a straightforward and reliable method for the quantitative assessment of viable cell populations. pubcompare.ai The principle relies on the fact that only viable cells with active metabolisms can reduce Resazurin to the fluorescent Resorufin. thermofisher.com The resulting fluorescent or colorimetric signal is directly proportional to the number of living cells in the sample. labbox.com

This relationship allows for the creation of a standard curve by plotting the signal against a known number of cells, which can then be used to determine the number of viable cells in an unknown sample. mdpi.commdpi.com The assay is sensitive enough to detect changes across a broad range of cell densities. mdpi.com

The method has been favorably compared to traditional methods like colony-counting and optical density measurements, often demonstrating higher sensitivity and speed. nih.gov It is also more sensitive than assays based on tetrazolium dyes. mdpi.com The non-lytic nature of the assay preserves the cell population for further analysis, a distinct advantage over assays that require cell destruction.

Below is a table summarizing research findings on the correlation between Resazurin reduction and cell number in different cell lines.

Cell LineInitial Seeding Density (cells/well)Incubation Time with ResazurinCorrelation with Cell NumberReference
U-251 MG780 - 12,50045 minStrong positive correlation nih.gov
Balb/c 3T3Serially diluted from 250,000 cells/mL4 hoursStrong linear relationship mdpi.com
A549Serially diluted from 250,000 cells/mL4 hoursStrong linear relationship mdpi.com
MCF-7Serially diluted from 250,000 cells/mL4 hoursStrong linear relationship mdpi.com
Ht-29Serially diluted from 250,000 cells/mL4 hoursStrong linear relationship mdpi.com

This table illustrates the robust and quantitative nature of the Resazurin assay for determining viable cell numbers across various cell types.

Measurement of Cellular Proliferation Rates

Resazurin sodium salt is a well-established and widely utilized indicator for quantifying cellular proliferation. The assay's principle lies in the metabolic capacity of viable, proliferating cells to chemically reduce the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin. nih.govbiotium.com This conversion is primarily carried out by dehydrogenase enzymes within the cytoplasm and mitochondria of metabolically active cells. nih.gov The resulting fluorescence or colorimetric signal is directly proportional to the number of living cells in the sample, providing a quantitative measure of cell proliferation. nih.govtribioscience.com

The assay is known for its sensitivity, with the ability to detect as few as 80 cells reproducibly. biotium.com The process is straightforward: a resazurin solution is added directly to the cell culture, and after an incubation period, the fluorescence or absorbance is measured. creative-bioarray.com The non-toxic nature of resazurin allows for kinetic monitoring of proliferation over extended periods, as it does not require cell lysis. biotium.comthermofisher.com

Key parameters for the assay include the concentration of the resazurin solution, incubation time, and the specific wavelengths for measurement. For fluorescence detection, the excitation wavelength typically ranges from 530 to 570 nm, with an emission wavelength of 580 to 620 nm. nih.gov For absorbance-based measurements, the peak absorbance of resorufin is at 570 nm, while resazurin's peak is at 600 nm. nih.govwikipedia.org The optimal incubation time can vary depending on the cell type and density, generally ranging from one to 24 hours. nih.govnih.gov

Table 1: General Protocol Parameters for Resazurin-Based Cellular Proliferation Assays

ParameterTypical Value/RangeSource(s)
Excitation Wavelength 530 - 570 nm nih.govnih.gov
Emission Wavelength 580 - 620 nm nih.govnih.gov
Absorbance Wavelength 570 nm (Resorufin) / 600 nm (Resazurin) nih.govwikipedia.org
Incubation Time 1 - 24 hours nih.govnih.gov
Cell Seeding Density Varies by cell type (e.g., 2x10⁴ cells/well) researchgate.net

High-Throughput Screening for Cellular Responses

The resazurin sodium salt assay is particularly well-suited for high-throughput screening (HTS) of cellular responses to various stimuli, including cytotoxic agents and potential therapeutics. wikipedia.orgnih.gov Its simple, rapid, and cost-effective "add-incubate-measure" format makes it amenable to automation and the analysis of large numbers of samples in microplate formats, such as 96-well and 384-well plates. tribioscience.comthermofisher.com The homogeneous nature of the assay, which does not require washing, fixing, or cell lysis steps, further streamlines the HTS workflow. creative-bioarray.comthermofisher.com

In drug discovery, the resazurin assay is a valuable tool for primary screening campaigns to identify "hit" compounds from large chemical libraries that affect cell viability. thermofisher.comnih.gov The assay's robustness and reproducibility are critical for HTS applications, with key performance metrics such as the Z'-factor being used to validate its suitability. For instance, a Z' factor of 0.79 and 0.82 has been reported in 384-well plate assays, indicating a high-quality assay. nih.gov The assay can be performed in either endpoint or kinetic mode. thermofisher.com Endpoint measurements are often used in primary screens for rapid identification of active compounds, while kinetic analysis allows for the detailed study of time-dependent cellular responses in secondary screenings. thermofisher.com

Application in Two-Dimensional and Three-Dimensional Cell Culture Models

Resazurin sodium salt is a versatile tool for assessing cell viability and proliferation in both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govsigmaaldrich.comoup.com In 2D cultures, the application is straightforward, with the dye being directly added to the culture medium. nih.gov

The use of resazurin in 3D models, however, can present challenges that require protocol optimization. tudublin.ie For instance, in compact spheroids, tight cell-cell interactions can impede the uptake of resazurin and its subsequent reduction to resorufin, potentially leading to an underestimation of cell viability. researchgate.net Studies have shown that the diffusion and bioavailability of the dye within the 3D matrix must be considered, and protocols may need to be adapted from their 2D counterparts. tudublin.ie For example, a longer incubation time may be necessary for 3D cultures to allow for adequate penetration of the dye. unito.it

Despite these challenges, resazurin-based assays have been successfully developed as a non-destructive method to monitor cell proliferation in 3D scaffolds over time. oup.com By carefully controlling the concentration of resazurin and the incubation time, cytotoxic effects of the dye itself can be minimized. oup.com Optimized protocols for resazurin-based viability assays have been established for various 3D models, including A549 lung cancer cells in fibrin (B1330869) gels and airway organoids, demonstrating the adaptability of this assay. nih.govassaygenie.com

Microbial Viability and Growth Assays

Assessment of Bacterial and Fungal Viability

Resazurin sodium salt is extensively used to assess the viability of a wide range of microorganisms, including bacteria and fungi. wikipedia.orgyoudobio.comfishersci.com The principle of the assay remains the same as in mammalian cells: metabolically active microbial cells reduce resazurin to the fluorescent resorufin. This method offers a simple and rapid alternative to traditional, more laborious techniques like colony-forming unit (CFU) counting. mdpi.com

The assay is commonly employed in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of antimicrobial agents. wikipedia.orgresearchgate.net In this application, a color change from blue to pink indicates the presence of viable microorganisms, while the absence of a color change signifies inhibition of growth. nih.govresearchgate.net The resazurin-based microplate assay has been modified and optimized for accuracy in determining the MIC values of various compounds against different bacterial strains. nih.gov

Determination of Microbial Growth Kinetics

The resazurin reduction assay is a valuable tool for determining the growth kinetics of various microbial populations. nih.govnih.gov By measuring the fluorescence or absorbance of resorufin at different time points, a growth curve can be constructed. nih.govresearchgate.net This allows for the quantitative assessment of microbial proliferation over time.

This method has been successfully applied to monitor the growth of bacteria such as Escherichia coli and Mycobacterium tuberculosis. nih.govresearchgate.net For example, in a study with Mycobacterium tuberculosis, the daily measurement of optical density changes due to resazurin reduction allowed for the construction of growth curves and the determination of the growth rate of clinical isolates. nih.gov The simplicity and low cost of this method make it an attractive alternative to more complex and expensive techniques for studying microbial fitness and growth dynamics. nih.govscite.ai The kinetic data obtained can provide insights into the effects of different conditions or substances on microbial growth. farabi.university

Table 2: Application of Resazurin in Microbial Growth Kinetics

MicroorganismMethodParameters MeasuredSource(s)
Klebsiella pneumoniae Microplate-based fluorescence assayGrowth kinetics, signal-to-background ratio nih.gov
Mycobacterium tuberculosis Spectrophotometric measurement of resazurin reductionGrowth curves, rate of growth nih.govscite.ai
Escherichia coli Microfluidic colorimetric measurement from time-lapse imagesGrowth curves from starting concentrations researchgate.net
Salmonella Typhimurium SpectrofluorimetryBacterial inactivation by phages over time mdpi.com

Evaluation of Microbial Biofilm Metabolic Activity

Resazurin sodium salt is a key reagent for evaluating the metabolic activity of microbial biofilms, which is an indicator of the viability of the cells within the biofilm matrix. nih.govmdpi.com Unlike methods that measure total biofilm mass (including dead cells and extracellular matrix), the resazurin assay specifically quantifies the metabolically active cell population. researchgate.net This is crucial for assessing the efficacy of anti-biofilm treatments. nih.gov

The assay involves adding resazurin to mature biofilms, and the subsequent increase in fluorescence over time is monitored. nih.gov The time taken to reach a specific fluorescence value or the maximum fluorescence can be correlated with the initial number of viable cells in the biofilm. nih.gov This kinetic approach has been shown to extend the linear range of quantification compared to endpoint measurements, allowing for the detection of a lower number of viable cells. nih.gov The resazurin assay has been optimized for various microorganisms that form biofilms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govdaneshyari.com It provides a less laborious and more cost-effective alternative to conventional plating techniques for quantifying viable biofilm cells. nih.govdaneshyari.com

Evaluation of Biological Agent Effects on Cellular Systems

Resazurin-based assays are instrumental in evaluating the impact of various biological agents on cellular systems. These assays are valued for their simplicity, sensitivity, and applicability to high-throughput screening. tribioscience.comnih.gov

Resazurin-based assays provide a rapid and cost-effective method for determining the susceptibility of microorganisms to antimicrobial agents. oup.comnih.gov The core principle involves incubating the target microorganism with varying concentrations of an antimicrobial agent, followed by the addition of resazurin. researchgate.net Metabolically active, and therefore viable, microorganisms will reduce the blue resazurin to pink resorufin, indicating growth. researchgate.netnih.gov The minimum inhibitory concentration (MIC) is then determined as the lowest concentration of the antimicrobial agent that prevents this color change. researchgate.net

This methodology has been successfully applied to various bacteria, including Mycobacterium tuberculosis, to detect drug resistance. nih.govnih.gov The Resazurin Microtiter Assay (REMA) plate method, for instance, has shown excellent correlation with traditional proportion methods for testing resistance to first- and second-line anti-tuberculosis drugs. nih.govnih.gov These assays are particularly advantageous in resource-limited settings due to their simplicity and low cost. nih.gov

Recent advancements have focused on further accelerating the testing process. For example, an electrochemical method using resazurin and a platinum thin film bio-electrode has been developed for rapid antibiotic susceptibility testing, providing results in under four hours. nih.gov This is a significant improvement over conventional methods that can take 18-24 hours. nih.gov

Table 1: Comparison of Resazurin-based Antimicrobial Susceptibility Testing Methods

Method Principle Advantages Key Findings
Resazurin Microtiter Assay (REMA) Colorimetric detection of microbial growth in the presence of antibiotics. nih.gov Simple, inexpensive, rapid, and suitable for high-throughput screening. nih.govnih.gov High sensitivity and specificity for detecting drug resistance in M. tuberculosis. nih.govscielo.org.za
Electrochemical Resazurin Assay Electrochemical measurement of resazurin reduction by viable bacteria. nih.gov Very rapid ( < 4 hours), reliable, and does not require pre-cultivation of bacteria. nih.gov Successfully tested on Klebsiella pneumoniae and Escherichia coli against multiple antibiotics. nih.gov

| Microwell Array-based Colorimetric AST (marcAST) | Visual inspection of color change in a microwell array preloaded with antibiotics. acs.org | Portable, requires a single injection step, and provides a clear antibiogram. acs.org | Enables categorization of bacteria as resistant, intermediate, or susceptible. acs.org |

Bacteriophage (phage) therapy is a promising alternative to antibiotics, and resazurin-based assays offer a rapid and reliable method for screening the effectiveness of phages in inactivating bacteria. nih.govnih.gov Traditional methods for assessing phage lytic activity, such as colony-forming unit (CFU) counting and optical density (OD) measurements, can be laborious, time-consuming, or less sensitive. nih.govucp.pt

The resazurin assay directly measures the metabolic activity of the remaining viable bacteria after phage treatment. nih.gov A decrease in the conversion of resazurin to resorufin corresponds to a reduction in bacterial viability due to phage-induced lysis. nih.govnih.gov Studies have shown that the results from the resazurin assay are comparable to the standard colony-counting method and more sensitive than the OD method. nih.govnih.govresearchgate.net This method is particularly valuable for screening multiple phage-bacterium combinations simultaneously. nih.govnih.gov

The non-toxic nature of resazurin allows for dynamic, real-time monitoring of bacterial inactivation. nih.gov However, a limitation is that this assay measures the metabolic activity of aerobic bacteria and may not be suitable for evaluating the lytic activity of phages against anaerobic bacteria. nih.gov

Table 2: Application of Resazurin Assay in Phage Research

Application Methodology Advantages over Traditional Methods Limitations
Screening Phage Lytic Efficacy Incubating bacteria with phages and measuring subsequent metabolic activity with resazurin. nih.gov Faster, more sensitive than OD, and comparable to CFU counting. nih.govnih.gov Primarily suitable for aerobic bacteria. nih.gov
Assessing Biofilm Inactivation Treating bacterial biofilms with phages and quantifying the metabolic activity of remaining cells using resazurin. frontiersin.orgresearchgate.net Allows for quantitative assessment of phage efficacy against biofilms. frontiersin.org May not distinguish between bacteriostatic and bactericidal effects.

| Evaluating Phage Cytotoxicity | Treating mammalian cell lines with phages and assessing cell viability with the resazurin assay. researchgate.net | Confirms that phages are not harmful to host cells, a crucial step in developing phage therapy. researchgate.net | Indirect measure of cell health. |

The resazurin assay is extensively used to assess the cytotoxic and cytostatic effects of chemical compounds on mammalian cells. nih.govbmglabtech.com This application is fundamental in drug discovery and toxicology to screen for potential therapeutic agents and to evaluate the safety of various substances. nih.govnih.gov

The assay quantifies changes in cell viability by measuring the metabolic activity of cells exposed to different concentrations of a compound. nih.govtribioscience.com A dose-response curve can be generated to determine the concentration at which a compound inhibits cell growth or induces cell death. nih.gov The assay's simplicity and sensitivity make it ideal for high-throughput screening of large compound libraries. nih.govnih.gov

The resazurin assay can distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects. researchgate.net For instance, in three-dimensional spheroid cultures, a cytotoxic compound will lead to a loss of cell-cell contacts, which can paradoxically increase resazurin reduction initially, while a cytostatic compound will simply halt the increase in metabolic activity. researchgate.net

Table 3: Resazurin Assay for Cellular Health Analysis

Parameter Measured Assay Principle Applications Key Considerations
Cell Viability Reduction of resazurin to fluorescent resorufin by metabolically active cells. tribioscience.com Cytotoxicity testing, drug screening, cell proliferation studies. tribioscience.comnih.govbmglabtech.com Optimal incubation time and resazurin concentration are cell-type dependent. nih.gov

| Cytotoxicity vs. Cytostasis | Differentiating between cell death and inhibition of cell proliferation based on the pattern of resazurin reduction. researchgate.net | Anticancer drug screening, toxicology studies. researchgate.net | In compact spheroids, cell-cell interactions can affect resazurin uptake. researchgate.net |

Enzyme Activity and Biochemical Pathway Analysis

Resazurin's utility extends to the analysis of specific enzyme activities and the interrogation of biochemical pathways, primarily through its coupling to reactions that produce or consume nicotinamide (B372718) adenine (B156593) dinucleotides.

Resazurin serves as an effective tool for detecting and quantifying the levels of NADH and NADPH, which are crucial coenzymes in numerous metabolic pathways. wikipedia.orgbiotium.com The reduction of resazurin to resorufin can be enzymatically coupled to the oxidation of NADH or NADPH by diaphorase. biotium.comresearchgate.net In this system, the rate of resorufin formation is directly proportional to the concentration of NADH or NADPH present. biotium.com

This principle allows for the sensitive measurement of these coenzymes in cell lysates and other biological samples. wikipedia.orgresearchgate.net The fluorescent nature of resorufin enables highly sensitive detection, making it possible to quantify picomole levels of NADH or NADPH. wikipedia.org This capability is vital for studying cellular metabolism, redox state, and the effects of various stimuli on these parameters.

The resazurin system can be adapted to assay the activity of any enzyme that produces or consumes NADH or NADPH. wikipedia.orgbiotium.com This is achieved by coupling the activity of the enzyme of interest to a reaction that generates one of these coenzymes, which then drives the reduction of resazurin.

L-Glutamate Assay: Resazurin can be used to assay L-glutamate with high sensitivity. wikipedia.orgstemcell.com This is accomplished by a coupled enzyme reaction where L-glutamate dehydrogenase uses L-glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The resulting NADH then reduces resazurin in the presence of diaphorase.

Lactate (B86563) Dehydrogenase (LDH) Assay: LDH activity, a common indicator of cell damage and cytotoxicity, can be measured using a resazurin-based assay. 3hbiomedical.comnih.gov When cells are damaged, LDH is released into the culture medium. In the assay, LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. 3hbiomedical.com The NADH produced then reduces resazurin to the fluorescent resorufin, and the fluorescence intensity is proportional to the amount of LDH released. thermofisher.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Resazurin sodium salt
Resorufin
Nicotinamide adenine dinucleotide (NADH)
Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)
Flavin adenine dinucleotide (FADH)
Isoniazid
Rifampin
Ethionamide
Kanamycin monosulfate
Capreomycin sulfate
Ofloxacin
Para-aminosalicylic acid
Ampicillin
Kanamycin
Tetracycline
Ceftriaxone
Cefixime
Azithromycin
Spectinomycin
Ciprofloxacin
Penicillin
L-Glutamate
α-ketoglutarate
Lactate
Pyruvate
10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
7-ethoxyresorufin
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT)
2-[4-iodophenyl]-3-[4-nitrophenyl]-5-phenyltetrazolium chloride (INT)
5-carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM)
Tamoxifen
4-Hydroxy-Tamoxifen
Flusilazole
Benzo[a]pyrene
Staurosporine
Rotenone
Capsaicin
Kresoxim-methyl
Boscalid
Quinidine

Environmental Microbiology and Ecological Research

Resazurin sodium salt serves as a valuable tool in environmental microbiology and ecological research for assessing the metabolic activity and viability of microbial communities. chemimpex.com Its application extends to monitoring the health of ecosystems by providing insights into microbial activity in soil and water samples. chemimpex.com The underlying principle is the reduction of the blue, weakly fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. wikipedia.orgbiotium.com This conversion, driven by cellular respiration, allows for the quantification of viable microorganisms in diverse environmental matrices. wikipedia.orglabmartgh.com

Monitoring Microbial Activity in Aquatic and Soil Samples

Research has demonstrated a linear relationship between the rate of resazurin reduction and bacterial density in aquatic samples. researchgate.net For instance, one study found that the resazurin conversion rate varied linearly with bacterial densities ranging from approximately 10⁶ to 10⁹ cells/mL. researchgate.net This correlation allows for the rapid estimation of microbial loads. The assay is also sensitive enough to detect the inhibitory effects of toxicants, such as heavy metals, on microbial activity. The addition of copper, for example, has been shown to reduce the rate of resazurin reduction in a dose-dependent manner, highlighting the assay's utility in ecotoxicology for assessing the impact of pollutants on microbial ecosystems. researchgate.net

Assessment of Microorganism Activity in Wastewater Treatment Processes

In the context of wastewater treatment, monitoring the health and activity of the microbial biomass is crucial for ensuring efficient plant operation. bohrium.com Resazurin sodium salt provides a rapid, simple, and cost-effective method for assessing the metabolic activity of microorganisms in these systems, particularly in activated sludge. chemimpex.comlabmartgh.combohrium.com

Furthermore, the resazurin assay has been applied to evaluate the efficacy of disinfection techniques and antimicrobial materials used in water treatment. For example, it has been used to assess the antimicrobial properties of electrospun nanofiber membranes against bacteria found in wastewater treatment plant (WWTP) effluent. core.ac.uknih.gov In one such study, membranes functionalized with silver nanoparticles showed significant antimicrobial activity, resulting in a log CFU reduction of over 4, as measured by the resazurin assay. core.ac.uknih.gov The assay has also been used to quantify the reduction in viable bacteria in raw and secondary wastewater effluent following treatments like ultrasonication and thermosonication, with results showing high comparability to traditional plate count methods. researchgate.net In anaerobic digestion processes, the kinetics of resazurin reduction can indicate microbial activity, helping to assess the impact of additives like nanoparticles on methane (B114726) production. taylorandfrancis.com

Methodological Development and Optimization of Resazurin Sodium Salt Based Assays

Detection and Quantification Techniques

Integration with High-Throughput Screening Platforms

Resazurin (B115843) sodium salt assays are exceptionally well-suited for high-throughput screening (HTS) due to their simplicity, cost-effectiveness, and homogeneous "add-incubate-read" format. abcam.comnih.gov The assay involves adding the resazurin solution to cells, and after an incubation period, measuring the fluorescent or colorimetric signal without the need for cell lysis or washing steps. abcam.com This streamlined workflow is readily adaptable to automated liquid handling systems and multi-well plate formats (e.g., 96, 384-well plates), making it a staple in drug discovery and toxicology screening. mdpi.commdpi.compubcompare.ai

The integration of the resazurin assay into HTS platforms enables the rapid evaluation of large compound libraries for their effects on cell viability and proliferation. nih.gov For instance, a screen of approximately 48,000 compounds was successfully performed to identify new inhibitors of T. b. brucei, the parasite responsible for human African trypanosomiasis, demonstrating the assay's robustness in a large-scale setting. nih.gov The assay's versatility extends to various cell types, including mammalian cells, bacteria, and yeast. stemcell.comthermofisher.comstemcell.com

Optimization of the assay for HTS involves several critical parameters, including the working volume in the microplate wells, the concentration of the bacterial inoculum, and the concentration and incubation time of the resazurin dye. mdpi.comnih.gov Studies have focused on miniaturizing the assay to a 384-well plate format to increase throughput and reduce reagent costs, finding optimal conditions that maintain a robust signal-to-noise ratio and a high Z' factor, a key metric for HTS assay quality. mdpi.comnih.gov The non-invasive nature of the resazurin dye is an added advantage, as it allows for sequential testing on the same plate with other reagents, such as crystal violet for biomass staining, minimizing plate-to-plate variability. mdpi.comnih.gov

Advanced Optical Detection Methods (e.g., Fluorescence Microscopy, Flow Cytometry)

While microplate readers are the standard for quantifying the results of resazurin assays in HTS, advanced optical detection methods like fluorescence microscopy and flow cytometry offer more detailed, single-cell level analysis. stemcell.commira-lab.comserva.de The reduction of the blue, non-fluorescent resazurin to the highly red-fluorescent product, resorufin (B1680543), by viable cells can be readily visualized and measured using these techniques. stemcell.comthermofisher.comstemcell.commira-lab.com

Fluorescence Microscopy: This method allows for the direct visualization of metabolically active cells within a population. The red fluorescence of resorufin clearly distinguishes viable cells from non-viable cells or debris. This is particularly useful for observing cell morphology and the spatial distribution of viable cells within a culture, providing qualitative insights that complement the quantitative data from plate readers. stemcell.com

Flow Cytometry: Flow cytometry enables the high-throughput analysis of individual cells in a suspension. stemcell.comthermofisher.comthermofisher.kr When cells are stained with resazurin, a flow cytometer can rapidly measure the fluorescence intensity of thousands of cells per second. This provides quantitative data on the distribution of metabolic activity across the cell population, allowing for the identification of subpopulations with different viability states. The ability to detect the red-fluorescent resorufin makes resazurin a useful redox indicator in multiparametric flow cytometry experiments. stemcell.comthermofisher.commira-lab.com

The emission maximum for the reduced product, resorufin, is approximately 585-595 nm, making it compatible with standard filter sets on most fluorescence microscopes and flow cytometers. stemcell.commira-lab.comserva.de

Development of Alternative Photometric and Colorimetric Approaches

Although conventional spectrophotometric and spectrofluorimetric plate readers are the gold standard for resazurin assays, their cost and complexity can be prohibitive in resource-limited settings. nih.govresearchgate.net This has spurred the development of simpler, more accessible photometric and colorimetric detection methods.

One innovative approach utilizes digital imaging and colorimetric analysis. nih.govresearchgate.netmdpi.com This method involves capturing a photographic image of a microplate with a standard digital camera or mobile phone. researchgate.netmdpi.com The image is then analyzed using software to quantify the color change from blue (resazurin) to pink/red (resorufin). nih.gov Researchers have established a linear correlation between the resorufin concentration determined by traditional UV-Vis spectroscopy and the intensity of specific color channels (e.g., the a* channel of the CIE Lab* color space) from the digital image. nih.govresearchgate.net This technique offers a low-cost alternative for large-scale phenotyping and sensitivity testing. mdpi.com

Another development is the use of portable, single-channel photometric analyzers. nih.govresearchgate.net These devices use simple components like an LED light source and a luxmeter to measure the transmitted light intensity through the sample. By using an appropriate color filter (e.g., yellow), a linear relationship can be established between the instrument's reading and the concentration of resorufin. nih.govresearchgate.net These alternative methods are being validated against standard techniques to determine the minimal inhibitory concentration (MIC) of drugs, demonstrating their potential for use in clinical microbiology and drug resistance testing where expensive equipment is not available. nih.govresearchgate.net

Assay Validation and Standardization

Establishing Reproducibility and Robustness in Resazurin Assays

The reliability of data from resazurin-based assays hinges on establishing the reproducibility and robustness of the method. mdpi.comnih.gov Inconsistencies in experimental protocols have led to variability in cytotoxicity data, highlighting the need for rigorous validation. mdpi.comconsensus.app Robustness refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. abcam.com Reproducibility is the agreement between measurements conducted under different conditions, such as in different laboratories or on different days. nih.gov

Studies have shown that resazurin assays can be highly robust and reproducible when optimized. abcam.combmglabtech.com Key factors influencing performance include the concentration of resazurin, incubation time, cell density, and the specific cell line used. nih.govmdpi.com For example, a 4-hour incubation with the dye was found to result in optimal reproducibility with a minimal increase in background signal. abcam.com One validation study on the A549 cell line reported a mean relative repeatability (consistency under identical conditions) of 4.5% and a mean relative reproducibility of 5.5%, demonstrating high precision. mdpi.com The fluorescence mode of detection generally offers greater linearity, reproducibility, and sensitivity compared to the absorbance mode. abcam.com

Protocol Standardization for Enhanced Data Reliability

To address issues of data inconsistency, the standardization of resazurin assay protocols is crucial. mdpi.comnih.gov The development and implementation of a Standard Operating Procedure (SOP) can minimize variability between experiments and laboratories, thereby enhancing the reliability and comparability of cytotoxicity data. mdpi.comnih.gov

A standardized protocol typically provides detailed guidelines for critical experimental parameters. nih.govconsensus.app This includes optimizing:

Cell Seeding Density: Ensuring a linear relationship between cell number and fluorescence signal.

Reagent Concentration and Volume: Using the optimal concentration of resazurin to maximize the signal-to-background ratio without causing cytotoxicity. nih.gov

Incubation Time: Determining the ideal incubation period where resorufin production is still in a linear phase. nih.gov

By systematically optimizing these parameters, a standardized procedure aims to achieve a level of measurement imprecision of less than 20%. mdpi.comnih.govconsensus.app The establishment of such SOPs is considered indispensable for improving the credibility of cytotoxicity studies, which is vital for advancing drug screening and safety assessments. mdpi.comnih.govnih.gov However, it is noted that even with a standardized protocol, some variability may still arise from differences in reagents, equipment, and specific laboratory environments, suggesting that multi-laboratory validation would be beneficial. mdpi.comnih.gov

Z-factor Analysis and Assay Performance Metrics in High-Throughput Screening

In the context of HTS, the Z-factor (often denoted as Z') is a critical statistical parameter used to evaluate the quality and reliability of an assay. wikipedia.orgncsu.edu It is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation associated with the signal measurements. uzh.ch The Z' factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' Factor Formula:

ncsu.edu

The Z' factor provides a simple way to assess whether the separation between the control signals is large enough to warrant confidence in the experimental results.

Interpretation of Z'-Factor Values:

Z'-Factor Value Assay Quality Interpretation
Z' ≥ 0.5 An excellent assay, considered very robust and reliable for HTS. mdpi.comuzh.ch
0 < Z' < 0.5 A marginal assay; may be acceptable for some semi-quantitative studies. mdpi.comuzh.ch

This table is based on information from multiple sources. mdpi.comuzh.ch

Resazurin assays frequently demonstrate high Z' factor values, indicating their suitability for HTS. For example, studies have reported Z' values of 0.7–0.9 for an assay screening for inhibitors of T. b. brucei. nih.gov In another study, the fluorometric readout for Jurkat cells yielded an average Z' factor of 0.82, while a colorimetric readout for HepG2 cells gave a Z' of 0.72. abcam.com Optimization of assay conditions, such as resazurin concentration and incubation time, is crucial for achieving a high Z' factor. mdpi.com For example, in a biofilm screening assay, Z' values consistently improved to over 0.5 after a 30-minute incubation with the dye. mdpi.com These robust performance metrics confirm the value of resazurin-based assays as a reliable tool in high-throughput drug discovery and cytotoxicity testing. bmglabtech.com

Comparative Analysis of Resazurin Sodium Salt Based Assays with Other Viability Methodologies

Comparative Efficacy with Dye Exclusion Assays (e.g., Trypan Blue)

Dye exclusion assays, with Trypan Blue being the most common example, offer a different approach to assessing cell viability by measuring plasma membrane integrity. nih.gov

Resazurin (B115843) vs. Trypan Blue:

Principle of Measurement: Resazurin assays measure metabolic activity, which is an indicator of cellular function and viability. researchgate.netwikipedia.org In contrast, Trypan Blue staining identifies cells with compromised membrane integrity, which is a hallmark of cell death. promega.comnih.gov Living cells with intact membranes exclude the dye, while dead cells take it up and appear blue. nih.gov

Sensitivity and Application: Some studies have found that Trypan Blue may not be sensitive enough to detect subtle changes in cell viability, particularly under certain experimental conditions. nih.gov For instance, in one study, Trypan Blue was less sensitive in detecting cytotoxicity compared to resazurin and neutral red assays. nih.gov Resazurin assays are generally considered more sensitive for detecting graded cytotoxic responses. promega.com

Throughput and Ease of Use: Resazurin assays are well-suited for high-throughput screening in a microplate format, with a simple "add-and-read" protocol. nih.gov Trypan Blue, on the other hand, traditionally requires manual cell counting using a hemocytometer, which is labor-intensive and not easily scalable. promega.comreddit.com Automated cell counters can alleviate this, but the fundamental process remains more complex than a plate reader-based assay.

Table 2: Resazurin vs. Trypan Blue

FeatureResazurin AssayTrypan Blue Assay
Viability Marker Metabolic ActivityMembrane Integrity
Principle Enzymatic reduction of dyeExclusion of dye by intact membranes
Detection Method Fluorometer or SpectrophotometerMicroscope (Hemocytometer) or Automated Cell Counter
Throughput HighLow (manual), Moderate (automated)
Sensitivity HighLower, may not detect early stages of apoptosis
Data Output Relative fluorescence/absorbance unitsPercentage of viable cells, cell count

Contrast with Optical Density Measurements for Microbial Growth and Viability

For microbial studies, optical density (OD) measurements are a common method to estimate bacterial growth. This technique contrasts with resazurin-based assays, which directly measure metabolic activity.

Resazurin vs. Optical Density (OD):

Principle: OD measurements at a specific wavelength (e.g., 600 nm) assess the turbidity of a bacterial suspension, which is an indirect measure of bacterial biomass (both living and dead cells). nih.govrsc.org Resazurin assays, conversely, specifically quantify the metabolic activity of viable bacteria. nih.govnih.gov

Accuracy and Sensitivity: OD measurements can be less sensitive and may not accurately reflect the number of viable cells, especially in stationary or declining growth phases where a significant portion of the bacterial population may be non-viable but still contribute to turbidity. nih.govnih.gov Studies have shown that resazurin assays can be more sensitive than OD methods for monitoring bacterial inactivation. nih.govnih.gov Furthermore, issues like cell aggregation can lead to a low signal-to-noise ratio in OD measurements. rsc.org

Application in Antimicrobial Testing: In the context of screening for antimicrobial agents or bacteriophage efficacy, resazurin assays have been shown to provide results comparable to the gold-standard colony-forming unit (CFU) counting method and to be more sensitive than OD measurements. nih.govnih.gov This makes resazurin a valuable tool for high-throughput screening of compounds that affect bacterial viability. nih.gov

Table 3: Resazurin Assay vs. Optical Density for Microbial Viability

FeatureResazurin AssayOptical Density (OD)
Measurement Metabolic activity of viable cellsTurbidity (biomass) of the cell suspension
Indicates Number of metabolically active cellsTotal cell number (live and dead)
Sensitivity HigherLower
Accuracy More accurately reflects viabilityCan be skewed by dead cells and aggregation
Application Viability, cytotoxicity, antimicrobial screeningGrowth curve monitoring

Synergistic Application with Complementary Cell Health Assays (e.g., Apoptosis, Reporter Gene Assays)

A significant advantage of the resazurin assay is its compatibility with multiplexing, allowing for the simultaneous or sequential measurement of different cellular parameters from the same sample. This provides a more comprehensive picture of cell health.

Apoptosis Assays: Resazurin assays can be combined with assays that measure specific markers of apoptosis, such as caspase activity. nih.govwikipedia.org For example, a sequential protocol might involve first measuring resorufin (B1680543) fluorescence to determine cell viability, followed by the addition of a caspase reagent to lyse the cells and measure the activity of executioner caspases like caspase-3/7. nih.govbmglabtech.com This allows researchers to distinguish between cytotoxic effects that lead to apoptosis and those that cause a general decrease in metabolic activity. bmglabtech.com This multiplexed approach provides a more nuanced understanding of a compound's mechanism of action. researchgate.netnih.gov

Reporter Gene Assays: In studies involving reporter genes (e.g., luciferase), it is crucial to normalize the reporter signal to the number of viable cells to account for any off-target effects on cell proliferation or cytotoxicity. nih.govpromega.com Resazurin assays can be multiplexed with luciferase assays to provide this normalization. nih.gov By doing so, researchers can differentiate between compounds that specifically modulate the reporter gene expression and those that have a general effect on cell health. nih.govpromega.com

By integrating resazurin-based assays with these complementary methods, researchers can gain deeper insights into the complex cellular responses to various stimuli, moving beyond a simple measure of viability to a more detailed understanding of cell fate and function.

Advanced and Novel Research Frontiers Involving Resazurin Sodium Salt

Investigation of Resazurin (B115843) as an Intrinsic Antimicrobial Agent

While traditionally used as an indicator of cell viability, resazurin has emerged as a compound with inherent antimicrobial properties. Research has shown that resazurin exhibits bactericidal effects against a select group of medically important gram-negative bacteria, including Francisella tularensis and Neisseria gonorrhoeae. researchgate.netwestliberty.edu

Studies have demonstrated that resazurin can inhibit the growth of a wide array of N. gonorrhoeae isolates, even those resistant to multiple antibiotics. nih.gov Concentrations as low as 2.8 µg/mL have been shown to significantly reduce viable N. gonorrhoeae in broth culture. nih.gov Similarly, a potent bactericidal effect against F. tularensis was observed at a concentration of 44 μM, with as little as 4.4 μM causing a 10-fold decrease in bacterial growth. researchgate.netfrontiersin.org The antimicrobial activity is not limited to in vitro cultures; treatment with resazurin has been found to abolish the replication of F. tularensis in primary human macrophages and non-phagocytic cells. researchgate.netnih.gov

Interestingly, the reduced form of resazurin, resorufin (B1680543), also demonstrates antimicrobial activity against these pathogens, suggesting it may be the biologically active form responsible for the observed decrease in viability. researchgate.netnih.gov The antimicrobial action of resazurin appears to be selective, with growth of other bacterial genera such as Escherichia coli and Pseudomonas aeruginosa remaining unaffected at similar concentrations. nih.govresearchgate.net This specificity is advantageous as it could limit the development of widespread antibiotic resistance. westliberty.edu

However, the in vivo efficacy of resazurin can be limited. For instance, its antimicrobial activity against N. gonorrhoeae was diminished in the presence of serum albumin. nih.gov This has prompted research into resazurin derivatives, such as resorufin pentyl ether, which retain their antimicrobial properties in the presence of serum albumin and have shown promise in reducing vaginal colonization of N. gonorrhoeae in a mouse model. westliberty.edunih.gov The exact mechanism of resazurin's bactericidal action is still under investigation, with future research likely to focus on the role of lipoproteins and membrane proteins in bacterial susceptibility. westliberty.edu

Table 1: Antimicrobial Activity of Resazurin Against Various Bacterial Species

Bacterial SpeciesEffect of Resazurin (44 µM)Reference
Francisella tularensisGrowth Inhibition researchgate.netnih.gov
Neisseria gonorrhoeaeGrowth Inhibition researchgate.netnih.govnih.gov
Neisseria polysacchareaGrowth Inhibition nih.gov
Neisseria siccaGrowth Inhibition nih.gov
Acinetobacter baumanniiNo Growth Inhibition nih.gov
Pseudomonas aeruginosaNo Growth Inhibition nih.gov
Escherichia coliNo Growth Inhibition nih.gov
Salmonella typhimuriumNo Growth Inhibition nih.gov
Staphylococcus aureusNo Growth Inhibition nih.gov
Listeria monocytogenesNo Growth Inhibition nih.gov
Klebsiella pneumoniaeNo Growth Inhibition nih.gov
Streptococcus pneumoniaeNo Growth Inhibition nih.gov

Integration of Resazurin Assays in Complex Biological Models (e.g., Organoids, Tissue Explants)

The application of resazurin-based assays is expanding beyond traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant three-dimensional (3D) models, such as organoids and tissue explants. These advanced models better mimic the in vivo environment, providing more accurate insights into cellular behavior and drug responses. nih.gov

Resazurin assays offer a non-destructive method for monitoring cell viability and proliferation in these 3D structures over time. oup.comresearchgate.net This is a significant advantage over destructive methods like the MTT assay, as it allows for continuous monitoring of the same sample. oup.com For instance, resazurin has been successfully used to monitor the metabolic activity and proliferation of thymic epithelial organoids. biologists.com In another study, a resazurin viability assay was employed to analyze the effects of adipose tissue-derived factors on the proliferation and differentiation of primary human ileum-derived organoids. oup.com

The utility of resazurin assays extends to tissue explants and engineered tissues. Researchers have used this method to quantify viable cell numbers within 3D extracellular matrix (ECM) scaffolds, which are crucial in the field of regenerative medicine. nih.govresearchgate.net The assay's ability to be perfused through these scaffolds allows for direct delivery to the cells and subsequent sampling of the reduced product, resorufin, to measure metabolic activity. nih.gov

However, the application of resazurin assays in these complex models requires careful optimization. Factors such as resazurin concentration, incubation time, and the potential for resazurin depletion at high cell densities must be considered to ensure accurate and reliable results. oup.comnih.gov Studies have highlighted the importance of developing specific, application-tailored protocols to avoid potential cytotoxic effects of resazurin itself at higher concentrations or with prolonged exposure. oup.com

Table 2: Examples of Resazurin Assay Applications in Complex Biological Models

Biological ModelApplication of Resazurin AssayKey FindingsReference
Thymic Epithelial OrganoidsMonitoring metabolic activity and proliferation.Successfully tracked organoid development and response to culture conditions. biologists.com
Human Intestinal OrganoidsAssessing the impact of adipose tissue-conditioned medium on proliferation.Revealed that factors from mesenteric adipose tissue promote intestinal stem cell proliferation. oup.com
3D Hollow-Fiber Bioreactor (HepG2 cells)Real-time in situ viability assessment.Demonstrated higher sensitivity compared to indirect methods like glucose consumption monitoring. nih.gov
Poly(d,l-lactic acid) Scaffold (MC3T3-E1 preosteoblasts)Nondestructive monitoring of cell proliferation.A strategy of intermittent resazurin incubation eliminated negative effects on cell viability and function. oup.com
Perfused Extracellular Matrix Scaffolds (Renal cells)Quantifying cell expansion.Highlighted the need to optimize assay conditions to prevent resazurin depletion and ensure linearity. nih.gov

Engineering of Resazurin-Based Biosensors for Specific Metabolic Indicators

The inherent redox properties of resazurin make it a valuable component in the development of biosensors for specific metabolic indicators. These biosensors leverage the conversion of resazurin to the highly fluorescent resorufin as a signal of metabolic activity, which can be coupled to the enzymatic detection of target analytes. researchgate.net

A significant area of development is the creation of biosensors for lactate (B86563) and glucose, two key metabolites in cellular energy metabolism. For example, a fluorescent biosensor for L-lactate dehydrogenase (LDH) has been developed using resazurin. researchgate.netmdpi.com In the presence of L-lactate and the coenzyme NAD+, LDH catalyzes a reaction that leads to the reduction of resazurin to resorufin, resulting in a measurable increase in fluorescence. researchgate.net This principle has been applied to create biosensors for LDH detection with low detection limits. mdpi.com Similarly, biosensors for glucose have been developed using glucose oxidase, which, in conjunction with resazurin, can provide a quantitative measure of glucose concentration. nih.gov

The design of these biosensors often involves the immobilization of enzymes, such as lactate oxidase or glucose oxidase, onto a solid support, like a membrane or an electrode. nih.govresearchgate.net The choice of immobilization technique and the sensor's physical structure are critical for its performance, affecting sensitivity and reproducibility. nih.gov For instance, using porous silicon with a microcavity structure has been shown to enhance the fluorescence signal in a resazurin-based LDH biosensor. mdpi.com

These engineered biosensors have the potential for high-throughput screening applications in metabolic engineering and for environmental monitoring. researchgate.netethz.ch For example, resazurin has been used as a colorimetric indicator for metabolic activity in a rapid biosensor method for detecting environmental contaminants without the need for genetic modification. researchgate.net

Table 3: Examples of Engineered Resazurin-Based Biosensors

Target AnalyteEnzyme UsedPrinciple of DetectionApplicationReference
L-LactateLactate Dehydrogenase (LDH)Enzymatic reaction coupled to resazurin reduction.Medical diagnostics researchgate.netmdpi.com
GlucoseGlucose Oxidase (GOD)Enzymatic reaction coupled to resazurin reduction.Metabolic monitoring nih.gov
EthanolAlcohol Oxidase (AOD)Enzymatic reaction coupled to resazurin reduction.Food and beverage industry researchgate.net
Organic PollutantsBacterial RespirationInhibition of bacterial metabolic activity measured by resazurin reduction.Environmental monitoring researchgate.net

Future Directions in Resazurin Assay Development and Application in Mechanistic Studies

The future of resazurin-based assays lies in their refinement for greater accuracy, expanded applications in complex biological systems, and their integration into mechanistic studies to elucidate cellular processes. A key focus is the standardization of assay protocols to enhance the reliability and reproducibility of data, particularly in preclinical drug screening and toxicity testing. lifesaverproject.eumdpi.com This includes optimizing parameters like resazurin concentration, incubation times, and the method of detection (fluorescence vs. absorbance) for specific cell lines and experimental conditions. mdpi.comnih.gov

There is a growing interest in combining resazurin assays with other analytical techniques to gain a more comprehensive understanding of cellular responses. For instance, coupling resazurin-based viability sensing with methods for detecting necrosis and apoptosis can provide deeper insights into the mechanisms of cell death. mdpi.com This multi-parametric approach is crucial for distinguishing between cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects of compounds. nih.gov

Furthermore, the non-toxic nature of resazurin at appropriate concentrations opens up possibilities for real-time, kinetic monitoring of metabolic activity in living cells. bmglabtech.com This is particularly valuable for studying dynamic cellular processes and the time-dependent effects of various stimuli. The application of resazurin in in vivo metabolic assays, for example in zebrafish, demonstrates its potential for studying metabolism in whole organisms. nih.gov

In the realm of mechanistic studies, the further development of resazurin-based biosensors for a wider range of metabolic analytes will be instrumental. By engineering new biosensor systems, researchers can probe specific metabolic pathways and their dysregulation in disease states. ethz.ch The continued exploration of resazurin derivatives with improved properties, such as enhanced stability and reduced interaction with serum components, will also broaden the scope of its applications, particularly for in vivo studies. nih.gov

Q & A

Q. What is the standard protocol for using Resazurin sodium salt in cell viability assays?

Resazurin sodium salt is reduced by metabolically active cells to fluorescent resorufin, enabling quantification of viability. A typical protocol involves:

  • Preparing a working solution (e.g., 44 μM for bacterial cultures or 80 μM for mammalian cells) .
  • Incubating cells with Resazurin for 1–4 hours at 37°C under physiological conditions .
  • Measuring absorbance at 570 nm (resorufin) and 600 nm (Resazurin) or fluorescence (560 nm ex/612 nm em) .
  • Normalizing data to controls (e.g., cell-free media) to account for background signal .

Q. How do researchers validate Resazurin assay results for different cell types?

Validation requires:

  • Establishing a linear relationship between cell density and signal intensity via calibration curves .
  • Comparing Resazurin results with alternative viability assays (e.g., trypan blue exclusion, ATP assays) for consistency .
  • Confirming absence of cytotoxicity by testing cell recovery post-assay .

Q. What are the critical factors affecting Resazurin reduction kinetics?

Key variables include:

  • Cell metabolic activity : Higher mitochondrial activity accelerates reduction .
  • Incubation time : Prolonged exposure (>4 hours) may induce cytotoxicity or background noise .
  • Serum interference : Serum albumin can bind Resazurin, altering its availability .

Advanced Research Questions

Q. How can conflicting Resazurin assay data between cell lines be resolved?

Discrepancies may arise due to:

  • Cell-specific metabolism : Adjust incubation time (e.g., shorter for highly active cancer cells) .
  • Media components : Phenol red or antioxidants may interfere; use phenol-free media and validate with controls .
  • Dye purity : Commercial Resazurin often contains ~80% active dye; adjust concentrations based on batch-specific certificates .

Q. What methodological adaptations are needed for Resazurin assays in hypoxic conditions?

Hypoxia reduces Resazurin reduction rates due to limited oxygen availability. Solutions include:

  • Extending incubation time (e.g., 24 hours) to capture slower metabolic activity .
  • Combining with hypoxia markers (e.g., pimonidazole) to correlate viability with oxygen levels .
  • Validating results using ATP-based assays, which are less oxygen-dependent .

Q. How can Resazurin assays be integrated with other endpoints in the same experiment?

To minimize interference:

  • Perform Resazurin assays last, as the dye may alter cell physiology .
  • Use multi-well plates for parallel measurements (e.g., Resazurin in one set, ELISA in another) .
  • For live-cell imaging, employ low Resazurin concentrations (≤10 μM) to avoid quenching fluorescence signals .

Q. Why do Resazurin-based antibacterial studies show in vitro efficacy but fail in vivo?

Potential reasons include:

  • Serum binding : Serum albumin neutralizes Resazurin’s antimicrobial activity, as observed in Neisseria gonorrhoeae studies .
  • Bioavailability limitations : Poor tissue penetration or rapid clearance in vivo .
  • Microenvironmental factors : Hypoxic or acidic niches in vivo may reduce Resazurin’s redox sensitivity .

Methodological Reporting in Publications

Q. How should Resazurin assay protocols be documented for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Detailing Resazurin concentration, incubation time, and measurement parameters in the Materials and Methods section .
  • Including batch-specific purity data (e.g., dye content, supplier) in Supporting Information .
  • Discussing normalization methods and potential confounders (e.g., serum interference) in the Results/Discussion .

Troubleshooting Guide

Q. How to address inconsistent Resazurin reduction in primary vs. immortalized cells?

  • Primary cells : Use lower dye concentrations (20–40 μM) and shorter incubation to account for slower metabolism .
  • Immortalized lines : Pre-test proliferation rates; fast-growing cells may require signal quenching (e.g., adding sodium dodecyl sulfate) to prevent over-reduction .

Q. What controls are essential for Resazurin-based high-throughput screening (HTS)?

Include:

  • Negative controls : Cell-free media + Resazurin to measure background .
  • Positive controls : Cells treated with a cytotoxic agent (e.g., 70% ethanol) to define 0% viability .
  • Interplate controls : A reference sample (e.g., untreated cells) on every plate to normalize batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.